7-((tert-Butoxycarbonyl)amino)heptanoic acid
Overview
Description
7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as BOC-7-AMINO-HEPTANOIC ACID, is a compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Molecular Structure Analysis
The InChI code for 7-((tert-Butoxycarbonyl)amino)heptanoic acid is 1S/C12H24N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) . This compound contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Physical And Chemical Properties Analysis
7-((tert-Butoxycarbonyl)amino)heptanoic acid has a molecular weight of 245.32 g/mol . It is a white to almost white powder or crystalline substance . It has a melting point of 56-60 °C and a predicted boiling point of 393.1±25.0 °C . It has a predicted density of 1.050±0.06 g/cm3 . It is soluble in Methanol .Scientific Research Applications
1. Dipeptide Synthesis
- Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
- Methods of Application: The Boc-AAILs were prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs were used in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
2. tert-Butylation of Carboxylic Acids and Alcohols
- Summary of Application: A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
- Methods of Application: Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
- Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
3. Rapid Deprotection of Boc Amino Acids
- Summary of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Results or Outcomes: This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
4. tert-Butylation of Carboxylic Acids and Alcohols
- Summary of Application: A method was developed for the direct tert-butylation reaction of free amino acids .
- Methods of Application: The use of suitable organic acids to form salts was expected to increase solubility while also serving as an acid catalyst for tert-butylation reactions .
- Results or Outcomes: The solubility of free amino acids in organic solvents was increased .
5. Rapid Deprotection of Boc Amino Acids
- Summary of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Results or Outcomes: This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
6. Plasticizers
- Summary of Application: Heptanoic acid, which is structurally similar to “7-((tert-Butoxycarbonyl)amino)heptanoic acid”, is used in the manufacturing of plasticizers .
- Methods of Application: Plasticizers are substances added to plastics to increase their flexibility, workability, and longevity .
- Results or Outcomes: The use of heptanoic acid in plasticizers contributes to the improved performance of plastic products .
properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJENAZQPOGVAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338068 | |
Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((tert-Butoxycarbonyl)amino)heptanoic acid | |
CAS RN |
60142-89-4 | |
Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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